![molecular formula C11H12F3N3O2 B1393512 1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid CAS No. 1211534-85-8](/img/structure/B1393512.png)

1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid

Overview

Description

“1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is part of a class of organic compounds known as 4-benzylpiperidines .

Synthesis Analysis

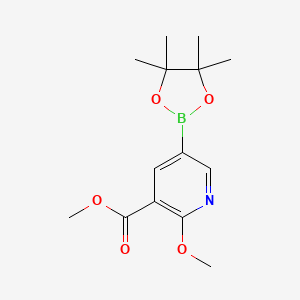

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The presence of the trifluoromethyl group and the pyridine structure may also influence its properties .Chemical Reactions Analysis

The chemical reactions involving this compound may depend on the specific conditions and reagents used. For instance, the reaction of 2-(3-methylthiophen-2-yl)succinic acid with aminoalkylmorpholine or 1-(3-aminopropyl)-4-phenylpiperazine in one step can lead to the formation of related compounds .Scientific Research Applications

Synthesis and Chemical Transformations

- This compound serves as a building block for the synthesis of trifluoromethyl-substituted aminopyrroles, using a 2H-azirine ring expansion strategy (Khlebnikov et al., 2018).

- It is involved in the preparation of novel benzoylpiperidine-based stearoyl-CoA desaturase-1 inhibitors, showing significant inhibitory activity and oral bioavailability (Uto et al., 2010).

- The compound is used in the synthesis of AZD3514, a small-molecule androgen receptor downregulator for advanced prostate cancer treatment (Bradbury et al., 2013).

Chemical Properties and Reactions

- It is used as a coupling agent for equimolar esterification of carboxylic acids and alcohols, leading to selective and efficient formation of esters (Won et al., 2007).

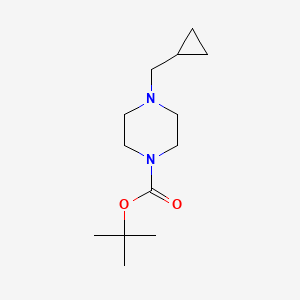

- This compound plays a role in the functionalization of amino acids with N-Boc-oxaziridines, aiding in the preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives (Hannachi et al., 2004).

- It is utilized in the synthesis of substituted α-trifluoromethyl piperidinic derivatives, providing pathways for the generation of these compounds from various starting materials (Rioton et al., 2017).

Applications in Biological Studies

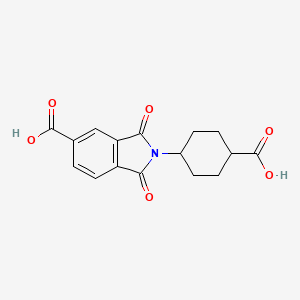

- The compound is instrumental in synthesizing inhibitors of soluble epoxide hydrolase, with significant effects on serum biomarkers indicating robust in vivo target engagement (Thalji et al., 2013).

- It is used in the synthesis of adhesion molecule inhibitors, particularly effective in models of inflammation and autoimmune diseases (Kaneko et al., 2004).

Safety and Hazards

Future Directions

The future directions in the study and application of this compound could involve the design of new pyrrolidine compounds with different biological profiles . The use of heterocyclic scaffolds, including the pyrrolidine ring, is increasingly relied upon in the development of clinically active drugs .

properties

IUPAC Name |

1-[6-(trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N3O2/c12-11(13,14)8-1-2-9(16-15-8)17-5-3-7(4-6-17)10(18)19/h1-2,7H,3-6H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHDZOSOGWOERK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NN=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine](/img/structure/B1393435.png)

![Methyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)acetate](/img/structure/B1393440.png)

amine](/img/structure/B1393447.png)